1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole
Overview
Description
1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 5-chloro-4-methoxy-2-nitrophenyl group
Scientific Research Applications
1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole typically involves the reaction of 5-chloro-4-methoxy-2-nitrobenzene with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the pyrrole ring attacks the nitro-substituted benzene ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, water or acetone solvent.
Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., dimethyl sulfoxide).
Major Products Formed
Reduction: 1-(5-amino-4-methoxy-2-nitrophenyl)-1H-pyrrole.
Oxidation: 1-(5-chloro-4-hydroxy-2-nitrophenyl)-1H-pyrrole.
Substitution: 1-(5-substituted-4-methoxy-2-nitrophenyl)-1H-pyrrole (depending on the nucleophile used).
Mechanism of Action
The mechanism of action of 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-chloro-5-fluoro-2-methoxy-4-nitrobenzene: Similar structure but with a fluorine atom instead of a pyrrole ring.
N-(4-methoxy-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a pyrrole ring.
Uniqueness
1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and a nitro-substituted benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-4-methoxy-2-nitrophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11-7-10(14(15)16)9(6-8(11)12)13-4-2-3-5-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFYGBJSMQIDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])N2C=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240883 | |
Record name | 1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246738-32-8 | |
Record name | 1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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